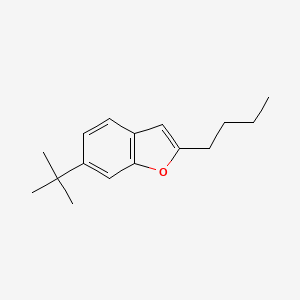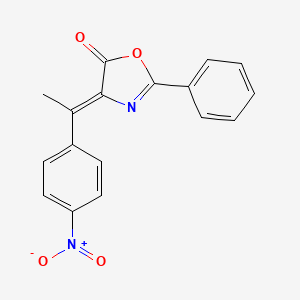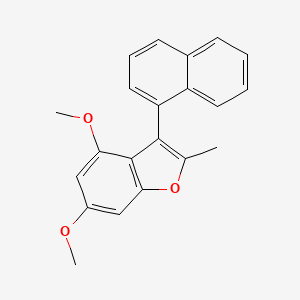![molecular formula C14H10FN3O2 B12899937 1,3,4-Oxadiazol-2-amine, 5-[2-(2-fluorophenoxy)phenyl]- CAS No. 767310-79-2](/img/structure/B12899937.png)
1,3,4-Oxadiazol-2-amine, 5-[2-(2-fluorophenoxy)phenyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2-(2-Fluorophenoxy)phenyl)-1,3,4-oxadiazol-2-amine is a compound belonging to the class of oxadiazoles, which are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. This compound has been studied for its potential anticonvulsant activities .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-(2-Fluorophenoxy)phenyl)-1,3,4-oxadiazol-2-amine typically involves the reaction of 2-(2-fluorophenoxy)benzoic acid hydrazide with appropriate reagents under controlled conditions. One common method involves the cyclization of the hydrazide with carbon disulfide and potassium hydroxide, followed by oxidation with hydrogen peroxide .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
5-(2-(2-Fluorophenoxy)phenyl)-1,3,4-oxadiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions using reagents like sodium hydride.
Major Products
Oxidation: Oxidized derivatives of the oxadiazole ring.
Reduction: Amine derivatives.
Substitution: Compounds with substituted functional groups replacing the fluorine atom.
Aplicaciones Científicas De Investigación
5-(2-(2-Fluorophenoxy)phenyl)-1,3,4-oxadiazol-2-amine has been explored for various scientific research applications:
Chemistry: Used as a building block for synthesizing other heterocyclic compounds.
Biology: Studied for its potential anticonvulsant properties.
Medicine: Investigated for its potential use in treating neurological disorders.
Mecanismo De Acción
The anticonvulsant activity of 5-(2-(2-Fluorophenoxy)phenyl)-1,3,4-oxadiazol-2-amine is believed to be mediated through its interaction with benzodiazepine receptors . This interaction likely modulates the activity of gamma-aminobutyric acid (GABA) neurotransmitters, leading to an anticonvulsant effect. other unknown mechanisms may also be involved .
Comparación Con Compuestos Similares
Similar Compounds
2-Substituted-5-(2-(2-fluorophenoxy)phenyl)-1,3,4-oxadiazoles: These compounds share a similar core structure and have been studied for their anticonvulsant activities.
1,2,4-Triazoles: Another class of heterocyclic compounds with similar biological activities.
Uniqueness
5-(2-(2-Fluorophenoxy)phenyl)-1,3,4-oxadiazol-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its interaction with benzodiazepine receptors sets it apart from other similar compounds .
Propiedades
Número CAS |
767310-79-2 |
|---|---|
Fórmula molecular |
C14H10FN3O2 |
Peso molecular |
271.25 g/mol |
Nombre IUPAC |
5-[2-(2-fluorophenoxy)phenyl]-1,3,4-oxadiazol-2-amine |
InChI |
InChI=1S/C14H10FN3O2/c15-10-6-2-4-8-12(10)19-11-7-3-1-5-9(11)13-17-18-14(16)20-13/h1-8H,(H2,16,18) |
Clave InChI |
AJEFIUBOJYVNSG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C2=NN=C(O2)N)OC3=CC=CC=C3F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![L-Aspartic acid, N-[2-[6-(methylamino)-9H-purin-9-yl]acetyl]-](/img/structure/B12899855.png)
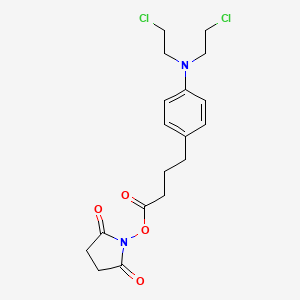
![N-(5-Methylfuran-2-YL)-N-[(4-nitrophenyl)methyl]heptanamide](/img/structure/B12899870.png)
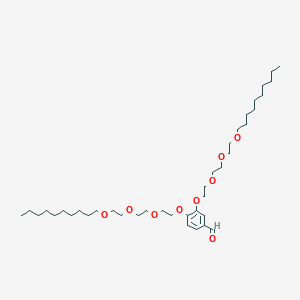

![N-[(1R)-1-(1-Benzofuran-5-yl)-2-(dimethylamino)-2-oxoethyl]-L-leucine](/img/structure/B12899885.png)
![Benzo[d]oxazol-2-yl(phenyl)methyl dimethylcarbamate](/img/structure/B12899892.png)
![8(5H)-Quinolinone, 7-chloro-5-[[4-(diethylamino)-2-methylphenyl]imino]-, (5Z)-](/img/structure/B12899899.png)
![2-[(Oxolan-2-yl)methoxy]-N-phenylacetamide](/img/structure/B12899912.png)
